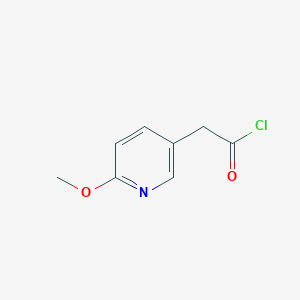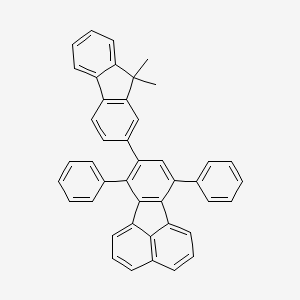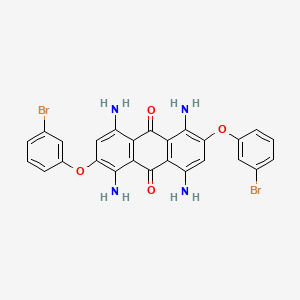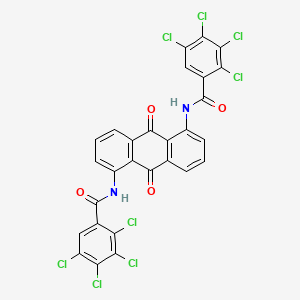
2-(6-Methoxypyridin-3-yl)acetylchloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Methoxypyridin-3-yl)acetylchloride is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 6th position of the pyridine ring and an acetyl chloride functional group at the 2nd position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxypyridin-3-yl)acetylchloride typically involves the chlorination of 2-(6-Methoxypyridin-3-yl)acetic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as the chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acetyl chloride group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
化学反応の分析
Types of Reactions
2-(6-Methoxypyridin-3-yl)acetylchloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the acetyl chloride group can hydrolyze to form 2-(6-Methoxypyridin-3-yl)acetic acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form imines and esters, respectively.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are typically used to prevent hydrolysis.
Catalysts: Lewis acids like aluminum chloride (AlCl₃) can be used to catalyze certain reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
2-(6-Methoxypyridin-3-yl)acetylchloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Material Science: It can be used in the preparation of functionalized materials with specific properties.
作用機序
The mechanism of action of 2-(6-Methoxypyridin-3-yl)acetylchloride is primarily based on its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds with diverse functionalities.
類似化合物との比較
Similar Compounds
2-(6-Methoxypyridin-3-yl)acetic acid: The parent compound from which 2-(6-Methoxypyridin-3-yl)acetylchloride is derived.
6-Methoxypyridin-3-yl)methanamine: A related compound with an amine group instead of an acetyl chloride group.
2-Bromo-6-methoxypyridine: A halogenated derivative with a bromine atom at the 2nd position.
Uniqueness
This compound is unique due to its acetyl chloride functional group, which imparts high reactivity towards nucleophiles
特性
分子式 |
C8H8ClNO2 |
|---|---|
分子量 |
185.61 g/mol |
IUPAC名 |
2-(6-methoxypyridin-3-yl)acetyl chloride |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8-3-2-6(5-10-8)4-7(9)11/h2-3,5H,4H2,1H3 |
InChIキー |
QMZMIUISPIXCTE-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C=C1)CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)


![1,3,5-tris[4-[2-(4-chlorophenyl)ethynyl]phenyl]benzene](/img/structure/B13125676.png)


![1-[3-(Diphenylamino)prop-1-yn-1-yl]cyclohexan-1-ol](/img/structure/B13125691.png)
![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)


